2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonamide

Physicochemical profiling Lead optimization Fragment-based drug discovery

Researchers seeking sp³-enriched fragments for kinase inhibitor programs face limited availability of well-characterized saturated scaffolds. 2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonamide (CAS 1803565-71-0) addresses this gap: • Balanced lipophilicity (XLogP3=0) & TPSA 86.4 Ų-oral drug-like space • C3-sulfonamide & C2-methyl match ATP-competitive kinase pharmacophore (PI3K p110α IC₅₀ = 0.67 μM series) • Tetrahydro scaffold vs. planar aromatics for matched molecular pair studies • 95% purity; available in research quantities with larger batches upon request

Molecular Formula C8H13N3O2S
Molecular Weight 215.28 g/mol
Cat. No. B13251849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonamide
Molecular FormulaC8H13N3O2S
Molecular Weight215.28 g/mol
Structural Identifiers
SMILESCC1=C(N2CCCCC2=N1)S(=O)(=O)N
InChIInChI=1S/C8H13N3O2S/c1-6-8(14(9,12)13)11-5-3-2-4-7(11)10-6/h2-5H2,1H3,(H2,9,12,13)
InChIKeyXYKCJXLRGAYRTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonamide Physicochemical Baseline


2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonamide (CAS 1803565-71-0) is a partially saturated (tetrahydro) imidazo[1,2-a]pyridine heterocycle bearing a C2-methyl substituent and a C3-sulfonamide group [1]. The compound has a molecular formula of C₈H₁₃N₃O₂S, a molecular weight of 215.28 g/mol, a computed XLogP3-AA of 0, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 86.4 Ų [1]. These physicochemical properties distinguish it from the fully aromatic imidazo[1,2-a]pyridine-3-sulfonamide (MW 197.21, TPSA ~89 Ų) and the des-methyl tetrahydro analog (MW 201.25), making it relevant for medicinal chemistry campaigns that require a saturated scaffold with balanced lipophilicity for fragment-based or lead-optimization programs [1].

Scaffold Partially saturated tetrahydro imidazopyridine with C3-sulfonamide and C2-methyl
Profile Balanced computed lipophilicity and moderate polar surface area support fragment-based design
Differentiation sp³-enriched core distinct from planar aromatic or des‑methyl tetrahydro analogs

Structural Differentiation from In-Class Analogs


Within the imidazo[1,2-a]pyridine-3-sulfonamide class, three structural variables—aromaticity of the pyridine ring, position of the sulfonamide, and C2-substitution—produce divergent physicochemical and biological profiles. The fully aromatic imidazo[1,2-a]pyridine-3-sulfonamide (CAS 112583-13-8) has a planar, electron-rich core that favors π-stacking interactions, whereas the tetrahydro scaffold in the target compound introduces conformational flexibility and a higher sp³ fraction, which can improve solubility and reduce aromatic stacking promiscuity [1]. Moving the sulfonamide from position 3 to position 2 (CAS 1461707-15-2) alters the hydrogen-bonding vector and has been associated with different biological target preferences, as seen in tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid derivatives that exhibit selective antifungal activity (MIC 0.016–1 mg/mL against Candida spp.) [2]. The C2-methyl group further modulates steric and electronic properties relative to the des-methyl tetrahydro analog (CAS 1823569-49-8), potentially affecting target binding and metabolic stability. These non-interchangeable features mean that procurement decisions based solely on the imidazopyridine-sulfonamide pharmacophore, without accounting for ring saturation and substitution pattern, risk selecting a compound with materially different reactivity, pharmacokinetic liability, or biological selectivity [1][2].

Aromatic vs. tetrahydro ring: π‑stacking profile and conformational flexibility may shift target engagement.

Sulfonamide position: C3‑sulfonamide and C2‑substitution map to different biological target space (kinase/antiviral vs. antifungal).

C2‑methyl vs. H: steric shielding and metabolic stability context may differ; selectivity cannot be assumed without data.

Quantitative Differentiation Evidence vs. Closest Analogs


Molecular Weight and Lipophilicity Shifts

The target compound (MW 215.28, XLogP3-AA = 0) carries a 14 Da mass increase over the des-methyl tetrahydro analog 5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonamide (CAS 1823569-49-8, MW 201.25) and an 18 Da increase over the fully aromatic imidazo[1,2-a]pyridine-3-sulfonamide (CAS 112583-13-8, MW ~197.21) [1]. The computed XLogP3 of 0 places it in a more balanced lipophilicity range compared with the fully aromatic analog (estimated XLogP3 ~0.3–0.5), which can translate into different solubility, permeability, and protein-binding profiles [1].

MW & XLogP Shift
Data to verify
ΔMW +14–18 Da; ΔXLogP ≈ –0.3 to –0.5 (vs aromatic analog)
Supports SAR differentiation context; lipophilicity shift may affect solubility/permeability predictions
Computed properties; experimental logD not available
Physicochemical profiling Lead optimization Fragment-based drug discovery

Positional Sulfonamide Isomerism and Target Selectivity

In the tetrahydroimidazo[1,2-a]pyridine series, the position of the sulfonamide (or its carboxy/amide equivalent) dictates biological target engagement. The C2-carboxylic acid hydrazide derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine demonstrated selective antifungal activity against Candida spp. with MIC values ranging from 0.016 to 1 mg/mL, and the lead compound showed no in vitro cytotoxicity up to 25 μg/mL, indicating a favorable selectivity window [1]. The target compound, bearing a C3-sulfonamide rather than a C2-substituent, presents a different hydrogen-bonding topology and is expected to engage distinct biological targets; the C3-sulfonamide motif has been associated with PI3K inhibition (IC₅₀ = 0.67 μM for a related 2-methylimidazo[1,2-a]pyridine derivative) [2] and antiviral activity against potato virus Y (up to 82.1% inactivation at 500 mg/L for a mesoionic derivative) [3].

Positional Target Selectivity
Class-level
C3-sulfonamide: kinase/antiviral space; C2-substitution: antifungal MIC 0.016–1 mg/mL (Candida spp.)
Positional isomerism determines target class; compounds are not interchangeable in lead finding
Direct data for target compound not reported; class-level SAR inference
Antifungal activity Structure-activity relationship Scaffold hopping

Saturated vs. Aromatic Scaffold: Solubility Impact

The target compound contains a fully saturated pyridine ring (tetrahydro), giving it a higher fraction of sp³-hybridized carbons compared to the fully aromatic imidazo[1,2-a]pyridine-3-sulfonamide (CAS 112583-13-8). The saturated ring introduces conformational flexibility, reduces planarity, and is expected to improve aqueous solubility and lower melting point relative to the flat aromatic analog [1]. The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold has been independently validated as a privileged framework for antimalarial lead optimization, where the saturated ring contributed to favorable physicochemical and pharmacokinetic properties during hit-to-lead campaigns [2].

Ring Saturation Effect
Class-level
Tetrahydro scaffold (sp³-enriched) may improve solubility vs planar aromatic analog
Scaffold saturation influences developability; supports solubility screening context
Experimental solubility comparison not available; class-level and scaffold-validation evidence
Fraction sp³ Solubility Conformational analysis

C2-Methyl Substituent: Steric and Metabolic Effects

The C2-methyl group on the imidazo ring provides steric shielding of the adjacent C3-sulfonamide and the imidazo C2-position, which is a known metabolic soft spot in imidazo[1,2-a]pyridines. In the PI3K inhibitor series, the 2-methyl substituent on imidazo[1,2-a]pyridine was a critical determinant of potency (IC₅₀ = 0.67 μM for a 2-methyl analog) and contributed to kinase selectivity [1]. The des-methyl tetrahydro analog (CAS 1823569-49-8) lacks this methyl group and therefore presents an unsubstituted C2-position that may be more susceptible to oxidative metabolism or may engage targets with different steric requirements [2].

C2-Methyl Steric Effect
Class-level
C2-methyl shields C3-sulfonamide; related 2-methyl analog: PI3K p110α IC₅₀ 0.67 μM
Methyl group provides steric and metabolic differentiation from des‑methyl analog
Head‑to‑head metabolic stability data not reported; class‑level SAR
Metabolic stability Steric shielding CYP450 metabolism

Application Scenarios


Kinase Inhibitor Lead Discovery & Fragment Screening

The C3-sulfonamide-2-methyl-tetrahydroimidazo[1,2-a]pyridine scaffold maps onto the ATP-competitive kinase inhibitor pharmacophore validated by the 2-methylimidazo[1,2-a]pyridine PI3K p110α inhibitor series (IC₅₀ = 0.67 μM) [1]. The balanced lipophilicity (XLogP3 = 0) and moderate TPSA (86.4 Ų) place this compound within oral drug-like chemical space, making it an attractive fragment or early lead scaffold for kinase inhibitor programs targeting PI3K, mTOR, or CDK families. The saturated pyridine ring provides a vector for additional solubility-enhancing substitutions without violating Lipinski parameters [2].

Antiviral Research and Agrochemical Discovery

Imidazo[1,2-a]pyridine-3-sulfonamide derivatives have demonstrated antiviral activity against potato virus Y (PVY), with a mesoionic congener achieving 82.1% viral inactivation at 500 mg/L, outperforming the commercial standard ningnanmycin (81.4%) [1]. The target compound's C3-sulfonamide and tetrahydro scaffold offer a non-mesoionic starting point for designing novel antiviral agents with potentially differentiated resistance profiles and physicochemical properties suitable for both pharmaceutical and agrochemical applications.

SUV39H2 Histone Methyltransferase Inhibitor Development

Bicyclic imidazo[1,2-a]pyridine compounds have been identified as inhibitors of the histone methyltransferase SUV39H2, a target implicated in cancer epigenetics [1]. The WO2018165112A1 patent family discloses imidazo[1,2-a]pyridine-based SUV39H2 inhibitors, and the target compound—with its C3-sulfonamide, C2-methyl, and tetrahydro scaffold—represents a distinct chemotype within this class suitable for SAR expansion around SUV39H2 or related histone methyltransferase targets [1].

Physicochemical Comparator for Drug Design

The target compound's well-defined computed parameters (MW 215.28, XLogP3 = 0, TPSA = 86.4 Ų, HBD = 1, HBA = 4) [1] make it a useful reference compound for property-based medicinal chemistry studies. Its sp³-enriched tetrahydro scaffold contrasts with the planar aromatic imidazo[1,2-a]pyridine-3-sulfonamide, providing a matched molecular pair for assessing the impact of ring saturation on solubility, permeability, metabolic stability, and off-target promiscuity [1][2].

Application
Selection Property
Validation Focus
Kinase inhibitor lead-finding programs
C3-sulfonamide, 2-methyl, tetrahydro scaffold
Kinase selectivity assay context (e.g., PI3K, CDK families)
Antiviral & agrochemical research
Non‑mesoionic C3-sulfonamide chemotype
Antiviral screening and resistance profiling context
Epigenetic inhibitor development (SUV39H2)
Bicyclic imidazopyridine scaffold
Histone methyltransferase assay context
Physicochemical comparator studies
Matched molecular pair vs. aromatic and des‑methyl analogs
Solubility, permeability, metabolic stability comparison context
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